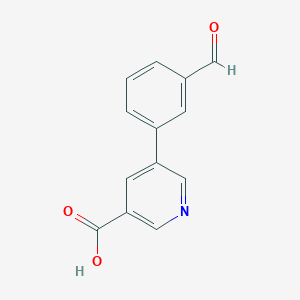
5-(3-Formylphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group attached to the phenyl ring, which is in turn connected to the nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)nicotinic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)nicotinic acid.
Reduction: 5-(3-Hydroxymethylphenyl)nicotinic acid.
Substitution: 5-(3-Nitrophenyl)nicotinic acid.
Scientific Research Applications
5-(3-Formylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various metabolic pathways. These interactions can lead to a range of biological effects, including modulation of lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluoro-5-formylphenyl)nicotinic acid
- 5-(3-Formylphenyl)nicotinonitrile
- 2-(5-Formyl-2-methoxybenzylthio)nicotinic acid
Uniqueness
5-(3-Formylphenyl)nicotinic acid is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
5-(3-formylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(13(16)17)7-14-6-11/h1-8H,(H,16,17) |
InChI Key |
LOXLHDCJOSUCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)

![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
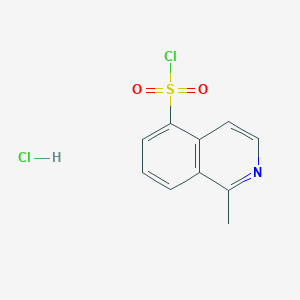

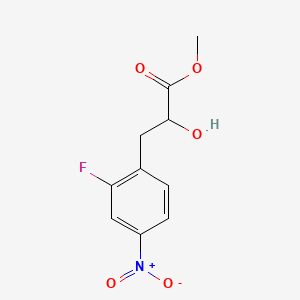
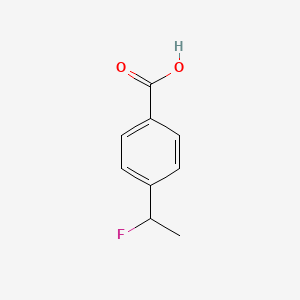
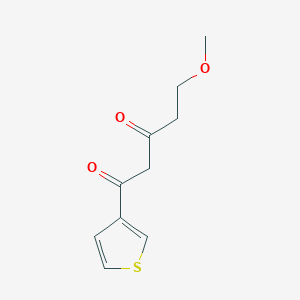
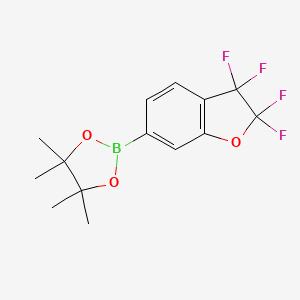
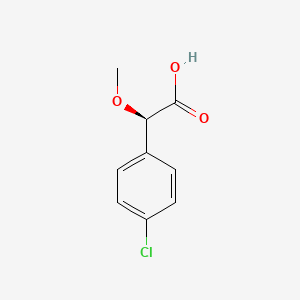
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
